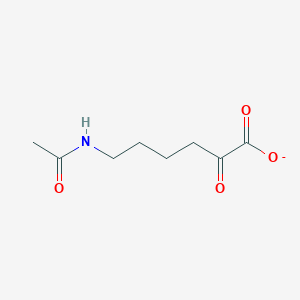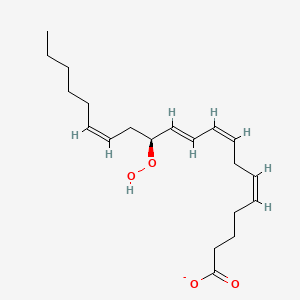
(5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12(S)-HPETE(1-) is conjugate base of 12(S)-HPETE arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 12(S)-HPETE.
Scientific Research Applications
Synthesis and Structural Identification
- The compound has been synthesized for studies in various forms, including its racemic 5,6,8,9-tetradeuterioisomers, contributing to the understanding of its structural properties and potential applications in biochemical research (Russell & Pabon, 1982).
Biological Activity and Effects
- It has been demonstrated to stimulate intracellular calcium release in human neutrophils, suggesting a role in immune response and cellular signaling (Reynaud & Pace-Asciak, 1997).
- Research has also shown its conversion into various compounds with potential biological activity, like leukotriene C4, indicating its relevance in the study of inflammatory and allergic reactions (Kitamura et al., 1988).
Role in Cellular and Molecular Processes
- Studies have explored its role in processes like hydroxylation and epoxidation of polyunsaturated fatty acids, which are crucial for understanding cellular metabolism and the actions of enzymes like cytochrome P450 (Oliw et al., 1996).
- Its involvement in serotonin receptors and associated physiological responses, such as itching in mice, is an area of active research, providing insights into neurobiological mechanisms (Kim et al., 2008).
Contribution to Pharmacological Research
- The compound has been synthesized for clinical trials, highlighting its significance in the development of new therapeutic agents and clinical research methodologies (Conrow et al., 2011).
Potential in Understanding Pathophysiological Processes
- Its role in the expression of interleukin-6 and tumor necrosis factor-alpha in macrophages points to its significance in studying inflammatory processes and potential therapeutic targets (Wen et al., 2007).
properties
Product Name |
(5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoate |
|---|---|
Molecular Formula |
C20H31O4- |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/p-1/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 |
InChI Key |
ZIOZYRSDNLNNNJ-LQWMCKPYSA-M |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)[O-])OO |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)[O-])OO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,5S,9R,10R,13R,14R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2S,5R,6S)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1259868.png)

![3-(1,3-Benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1259870.png)
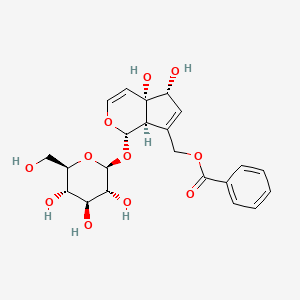
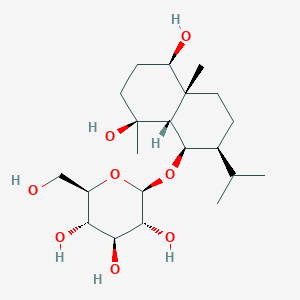

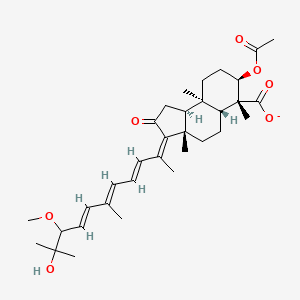

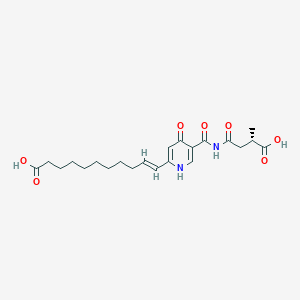
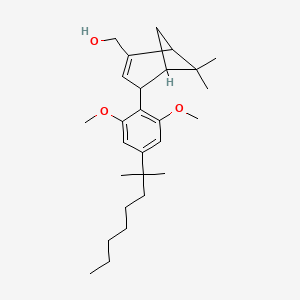
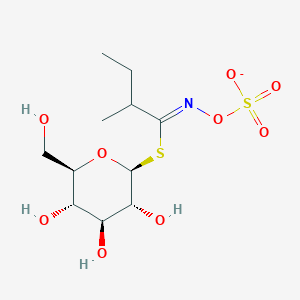
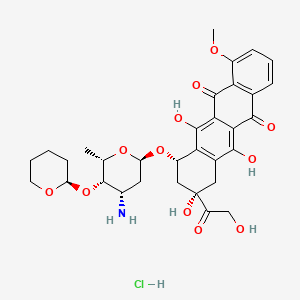
![2-[[4-[(1-Methyl-2-oxo-4-quinolinyl)oxy]-1-oxobutyl]amino]benzoic acid methyl ester](/img/structure/B1259889.png)
